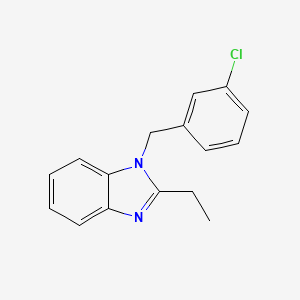

1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles are versatile compounds that have a variety of uses in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of benzimidazoles typically involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis of “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” would likely involve additional steps to introduce the 3-chlorobenzyl and 2-ethyl groups .Molecular Structure Analysis

The molecular structure of “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” would consist of a benzimidazole core with a 3-chlorobenzyl group attached at the 1-position and an ethyl group attached at the 2-position .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution . The specific reactions that “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” would undergo would depend on the reaction conditions and the specific reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole” would be influenced by its molecular structure. For example, the presence of the benzimidazole ring would likely make the compound aromatic and relatively stable .科学的研究の応用

DNA Binding and Cytotoxicity

Benzimidazole compounds have been studied for their ability to bind DNA and exhibit cytotoxic effects against various cancer cell lines. For example, benzimidazole-based Schiff base copper(II) complexes have shown significant in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines through an intercalative mode of DNA binding, indicating potential applications in cancer therapy (Paul et al., 2015).

Antimicrobial Activity

Novel benzimidazole derivatives have been synthesized with antimicrobial activities, suggesting their potential as experimental drug designs for addressing bacterial and fungal infections. For instance, benzimidazole derived naphthalimide triazoles demonstrated potent antibacterial activities, especially against S. aureus, by effectively intercalating into calf thymus DNA (Luo et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have been evaluated as corrosion inhibitors for metals in acidic solutions, indicating their importance in industrial applications for protecting metal surfaces. The efficiency of these inhibitors has been shown to correlate with their molecular structure, providing valuable insights for designing more effective corrosion inhibitors (Khaled, 2003).

Antifungal and Anticancer Agents

Benzimidazole scaffolds have been explored for their antifungal and anticancer properties, leading to the discovery of compounds with potent activities against various fungal species and cancer cell lines. The synthesis of such compounds involves innovative approaches that contribute to the development of new therapies for infectious diseases and cancer (Pham et al., 2022).

Nanoparticle Delivery Systems

Benzimidazole compounds, such as carbendazim, have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This approach aims to enhance the efficacy and reduce the toxicity of fungicides, showcasing the versatility of benzimidazole derivatives in nanoparticle-based delivery systems (Campos et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2/c1-2-16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPQMZMGCCTRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methyl]-2-ethylbenzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

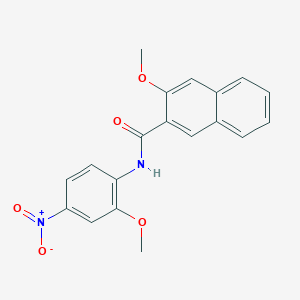

![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)

![(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2646544.png)

![N-(4-fluorobenzyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646547.png)

![N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2646556.png)